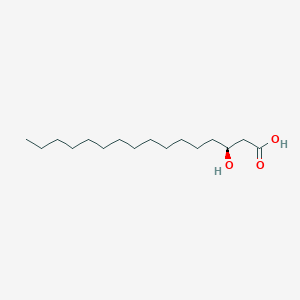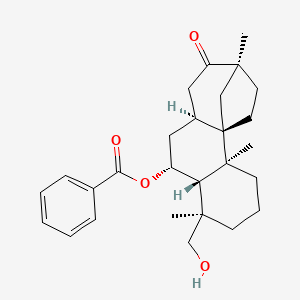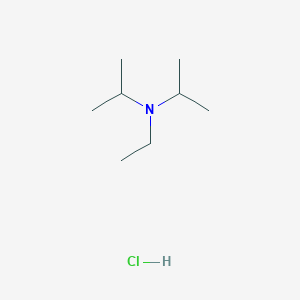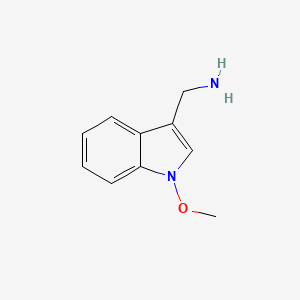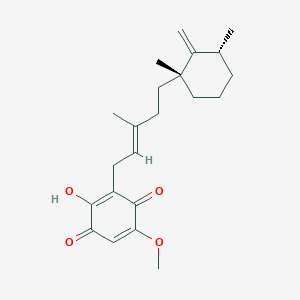
Aeruginosin EI461
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aeruginosin EI461 is a natural product isolated from the cyanobacterium Microcystis aeruginosa. It belongs to the aeruginosin family, which is known for its diverse bioactivities, particularly as inhibitors of serine proteases. The compound has garnered significant interest due to its potential therapeutic applications, especially in the treatment of diseases involving protease dysregulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aeruginosin EI461 involves multiple steps, including the formation of a unique bicyclic α-amino acidKey steps include catalytic asymmetric phase-transfer reactions and catalytic asymmetric epoxidation promoted by lanthanide–BINOL complexes .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows advanced organic synthesis techniques. The scalability of these methods remains a challenge due to the complexity of the molecule.
Chemical Reactions Analysis
Types of Reactions: Aeruginosin EI461 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the functional groups involved, but typical reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Scientific Research Applications
Aeruginosin EI461 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in inhibiting serine proteases, which are crucial in various biological processes.
Industry: Explored for its potential use in developing new pharmaceuticals and biotechnological applications.
Mechanism of Action
Aeruginosin EI461 exerts its effects primarily by inhibiting serine proteases. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis. This inhibition is facilitated by the unique structure of this compound, which includes a bicyclic α-amino acid core . The molecular targets include various serine proteases involved in disease pathways, such as trypsin and thrombin.
Comparison with Similar Compounds
Aeruginosin EI461 is unique due to its specific structure and potent inhibitory activity against serine proteases. Similar compounds in the aeruginosin family include:
- Aeruginosin 98-B
- Aeruginosin 298-A
- Varlaxins 1046A and 1022A
These compounds share a common core structure but differ in their functional groups and bioactivities. This compound stands out for its strong inhibition of serine proteases and potential therapeutic applications .
Properties
Molecular Formula |
C24H35N3O6 |
|---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
(2R,3aR,6R,7aR)-6-hydroxy-1-[(2R)-2-[[(2S)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxamide |
InChI |
InChI=1S/C24H35N3O6/c1-13(2)9-18(26-23(32)21(30)10-14-3-6-16(28)7-4-14)24(33)27-19-12-17(29)8-5-15(19)11-20(27)22(25)31/h3-4,6-7,13,15,17-21,28-30H,5,8-12H2,1-2H3,(H2,25,31)(H,26,32)/t15-,17-,18-,19-,20-,21+/m1/s1 |
InChI Key |
FEBDAAYWFMTVBF-KAUTUKSKSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N1[C@@H]2C[C@@H](CC[C@@H]2C[C@@H]1C(=O)N)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)O |
Canonical SMILES |
CC(C)CC(C(=O)N1C2CC(CCC2CC1C(=O)N)O)NC(=O)C(CC3=CC=C(C=C3)O)O |
Synonyms |
aeruginosin EI461 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


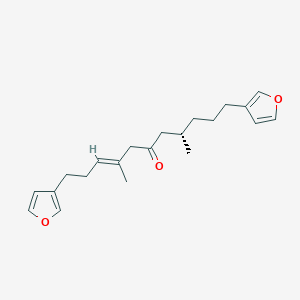
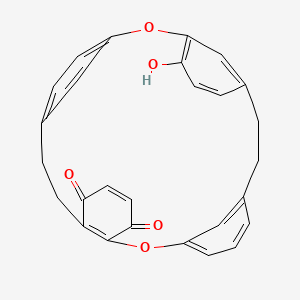
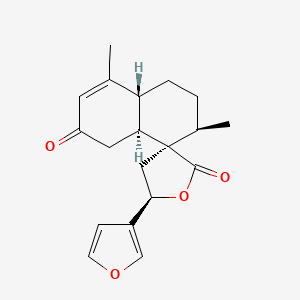

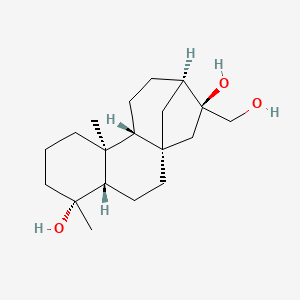
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-yl)-ethyl]-cyclopropanecarboxylic acid](/img/structure/B1249479.png)
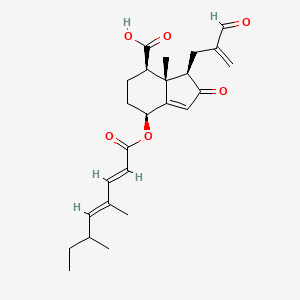
![[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2S,3R,4R,5R,6S)-4-hydroxy-2-methyl-5-(2-methylpropanoyloxy)-6-[[(1R,3S,5S,6S,7S,19S,21R,23S,24S,25R,26R)-24,25,26-trihydroxy-5,23-dimethyl-9-oxo-19-pentyl-2,4,8,20,22-pentaoxatricyclo[19.2.2.13,7]hexacosan-6-yl]oxy]oxan-3-yl]oxy-2-methyloxan-3-yl] 2-methylpropanoate](/img/structure/B1249482.png)
